N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-4-(morpholinosulfonyl)benzamide

Description

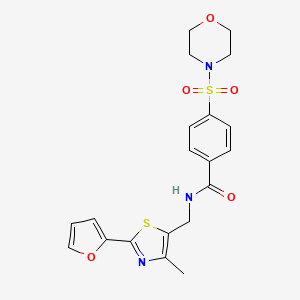

This compound features a benzamide core substituted at the 4-position with a morpholinosulfonyl group. The thiazole ring at the N-alkyl position is further functionalized with a furan-2-yl moiety and a methyl group.

Properties

IUPAC Name |

N-[[2-(furan-2-yl)-4-methyl-1,3-thiazol-5-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O5S2/c1-14-18(29-20(22-14)17-3-2-10-28-17)13-21-19(24)15-4-6-16(7-5-15)30(25,26)23-8-11-27-12-9-23/h2-7,10H,8-9,11-13H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCYJUKWUUGCGIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CO2)CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-4-(morpholinosulfonyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and therapeutic potential.

Chemical Structure and Properties

The compound features a complex structure that incorporates a furan ring, a thiazole moiety, and a morpholinosulfonyl group. The structural formula can be represented as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 342.39 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in cells. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in cellular proliferation and survival pathways.

- Enzyme Inhibition : The compound has shown potential as an inhibitor of key enzymes such as cyclooxygenase (COX) and topoisomerases, which are crucial in cancer cell proliferation.

- Apoptosis Induction : It may induce apoptosis in cancer cells through the mitochondrial pathway, leading to increased reactive oxygen species (ROS) levels and subsequent cell death.

Biological Activity Studies

Several studies have investigated the biological activity of this compound, with a focus on its anticancer properties.

In Vitro Studies

In vitro experiments have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes key findings from these studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 5.0 | Induction of apoptosis |

| MCF-7 (Breast) | 3.5 | COX inhibition |

| A549 (Lung) | 6.2 | Topoisomerase inhibition |

In Vivo Studies

Animal models have been utilized to assess the therapeutic efficacy and safety profile of the compound:

- Tumor Xenograft Models : In studies using xenograft models of human tumors, treatment with the compound resulted in a significant reduction in tumor size compared to control groups.

- Safety Profile : Histological analyses indicated no significant toxicity to vital organs, suggesting a favorable safety profile for further development.

Case Studies

-

Case Study 1: Colorectal Cancer

A study conducted on colorectal cancer models indicated that this compound inhibited tumor growth by 45% compared to untreated controls. The mechanism was linked to the downregulation of COX-2 expression and induction of apoptosis. -

Case Study 2: Breast Cancer

In MCF-7 breast cancer cells, the compound demonstrated an IC50 value of 3.5 µM, showcasing its potential as a therapeutic agent targeting estrogen receptor-positive tumors.

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide)

- Similarities :

- Both compounds incorporate a furan-2-yl group and a benzamide sulfonamide backbone.

- The sulfonamide group in both may facilitate target binding via sulfonyl-oxygen interactions.

- Differences: LMM11 contains a 1,3,4-oxadiazole ring, whereas the target compound has a thiazole ring. LMM11 includes a cyclohexyl-ethyl sulfamoyl group, contrasting with the morpholinosulfonyl group in the target compound.

- Biological Activity :

Triazole-Thiones (5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9])

- Similarities :

- Both classes feature sulfonyl-substituted aromatic systems.

- Differences: Triazole-thiones adopt a tautomeric equilibrium (thione vs. thiol), absent in the rigid thiazole structure of the target compound. The target compound’s morpholino group may improve solubility compared to the halophenyl groups in triazole-thiones .

- Spectral Data :

Morpholinooxazole Derivatives (Ferrocenyl-bis-oxazole hybrids)

- Similarities :

- Both utilize morpholine groups for solubility enhancement.

- Differences: Morpholinooxazoles incorporate ferrocene and trifluoromethyl groups, enabling redox activity and lipophilicity, unlike the target compound’s furan-thiazole system .

Data Table: Structural and Functional Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.